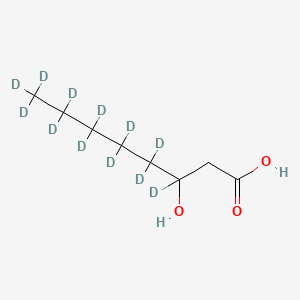
3-Hydroxyoctanoic Acid-d12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxyoctanoic Acid-d12 is a deuterated form of 3-Hydroxyoctanoic Acid, a beta-hydroxy acid. This compound is characterized by the presence of twelve deuterium atoms, which replace the hydrogen atoms in the non-deuterated form. It is commonly used in scientific research due to its unique properties and applications in various fields, including chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxyoctanoic Acid-d12 typically involves the deuteration of 3-Hydroxyoctanoic Acid. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often involve elevated temperatures and pressures to facilitate the incorporation of deuterium atoms into the molecular structure .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The final product is purified through techniques such as distillation or chromatography to ensure high purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxyoctanoic Acid-d12 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group, forming 3-oxooctanoic acid.
Reduction: The compound can be reduced to form octanoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions
Major Products Formed
Oxidation: 3-Oxooctanoic acid.
Reduction: Octanoic acid.
Substitution: Various halogenated or alkylated derivatives
Applications De Recherche Scientifique
3-Hydroxyoctanoic Acid-d12 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for tracing metabolic pathways and studying reaction mechanisms.
Biology: Employed in studies of fatty acid metabolism and as a marker for metabolic disorders.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool for certain diseases.
Industry: Utilized in the production of biodegradable polymers and as a precursor for various chemical syntheses .
Mécanisme D'action
3-Hydroxyoctanoic Acid-d12 exerts its effects primarily through its interaction with hydroxycarboxylic acid receptor 3 (HCA 3), a G protein-coupled receptor. Upon binding to this receptor, it activates signaling pathways that regulate metabolism and immune functions. The compound’s deuterated form allows for detailed studies of these mechanisms using advanced analytical techniques .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxyoctanoic Acid: The non-deuterated form, which shares similar chemical properties but lacks the isotopic labeling.
3-Hydroxydecanoic Acid: A longer-chain analog with similar functional groups.
3-Hydroxybutanoic Acid: A shorter-chain analog with similar functional groups
Uniqueness
3-Hydroxyoctanoic Acid-d12 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in metabolic studies. This makes it a valuable tool for researchers studying complex biochemical pathways and developing new therapeutic strategies .
Propriétés
Formule moléculaire |
C8H16O3 |
|---|---|
Poids moléculaire |
172.28 g/mol |
Nom IUPAC |
3,4,4,5,5,6,6,7,7,8,8,8-dodecadeuterio-3-hydroxyoctanoic acid |
InChI |
InChI=1S/C8H16O3/c1-2-3-4-5-7(9)6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11)/i1D3,2D2,3D2,4D2,5D2,7D |
Clé InChI |
NDPLAKGOSZHTPH-SDFLALOFSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(CC(=O)O)O |
SMILES canonique |
CCCCCC(CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Furo[2,3-c]pyridin-5-ylmethanamine](/img/structure/B13442599.png)
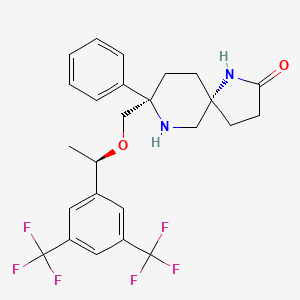
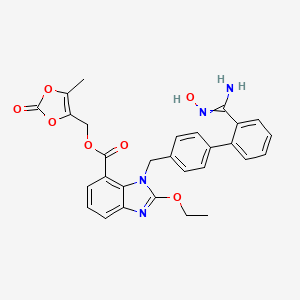
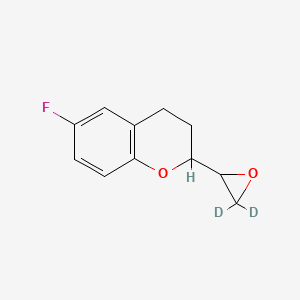

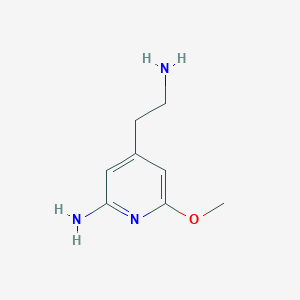
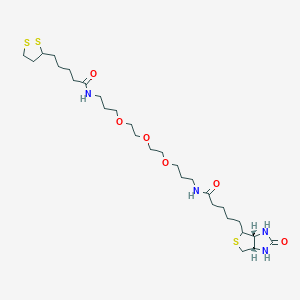

![4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid](/img/structure/B13442656.png)
![2-{6-methyl-3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-2-yl}acetic acid](/img/structure/B13442664.png)




